2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Anti-inflammatory Nitric Oxide Inhibition Macrophage Assay

The compound 2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549023-59-6) is a synthetic, small-molecule member of the imidazo[1,2-b]pyridazine class, a privileged scaffold in kinase inhibitor drug discovery. This specific analog features a unique combination of a tert-butyl group at the 2-position and a 4-sulfamoylphenethylamine moiety coupled to the core via a 6-carboxamide linker, resulting in a molecular formula of C19H23N5O3S and a molecular weight of 401.5 g/mol.

Molecular Formula C19H23N5O3S
Molecular Weight 401.5 g/mol
CAS No. 2549023-59-6
Cat. No. B6455556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549023-59-6
Molecular FormulaC19H23N5O3S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H23N5O3S/c1-19(2,3)16-12-24-17(22-16)9-8-15(23-24)18(25)21-11-10-13-4-6-14(7-5-13)28(20,26)27/h4-9,12H,10-11H2,1-3H3,(H,21,25)(H2,20,26,27)
InChIKeyLNNOETYQGAOAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549023-59-6) for Targeted Preclinical Research: A Baseline Profile


The compound 2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549023-59-6) is a synthetic, small-molecule member of the imidazo[1,2-b]pyridazine class, a privileged scaffold in kinase inhibitor drug discovery . This specific analog features a unique combination of a tert-butyl group at the 2-position and a 4-sulfamoylphenethylamine moiety coupled to the core via a 6-carboxamide linker, resulting in a molecular formula of C19H23N5O3S and a molecular weight of 401.5 g/mol . The compound is primarily supplied for research use with a typical purity of 95% .

Procurement Risk: Why In-Class Imidazo[1,2-b]pyridazine Analogs Cannot Be Assumed Equivalent to 2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide


The imidazo[1,2-b]pyridazine core is a versatile scaffold that can be tuned for selective inhibition of diverse kinase targets, including Haspin, DYRK1A, p38 MAPK, Mps1, and mTOR, simply by altering the peripheral substituents . For instance, minor structural changes can shift a compound's selectivity profile from one kinase to another entirely, as demonstrated by the development of Haspin inhibitors with no activity against Aurora B kinase at 1 µM . Because the 4-sulfamoylphenethylamine moiety at the 6-position is a rare pharmacophore within this class, a generic, uncharacterized analog cannot be assumed to replicate this compound's specific polypharmacology, physicochemical properties, or cellular activity profile. A decision to substitute must be justified with direct, quantitative comparative data.

Quantitative Evidence Guide: Differentiating 2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide from Closest Analogs


Cellular Anti-Inflammatory Potency: Comparative NO Production Inhibition vs. In-Class Baseline

The compound demonstrates significant, quantifiable cellular anti-inflammatory activity. In an LPS-stimulated macrophage model, it inhibited nitric oxide (NO) production at a concentration of 10 µM, establishing a potency benchmark that distinguishes it from completely inactive or non-anti-inflammatory imidazo[1,2-b]pyridazine analogs . This activity profile is consistent with other potent anti-inflammatory imidazo[1,2-b]pyridazine derivatives, such as the p38 MAPK inhibitor N-oxide 16, which potently inhibits LPS-induced TNF-α in THP-1 cells, providing a class-level benchmark for inflammation model activity but not a direct single-concentration head-to-head comparison .

Anti-inflammatory Nitric Oxide Inhibition Macrophage Assay

Moderate Antibacterial Spectrum: MIC Data Against Key Bacterial Strains

The compound possesses a defined, moderate antibacterial profile, which is not a universal feature of imidazo[1,2-b]pyridazine-based kinase inhibitors. In minimum inhibitory concentration (MIC) assays, it showed activity against Staphylococcus aureus (8 µg/mL), Escherichia coli (16 µg/mL), and Pseudomonas aeruginosa (32 µg/mL) . This differentiates it from analogs like the p38 inhibitor N-oxide 16, which are highly optimized for anti-inflammatory kinase activity and have no reported direct antibacterial effect . The compound's profile is more comparable to other sulfonamide-containing imidazo[1,2-b]pyridazine derivatives designed as antimicrobials .

Antibacterial MIC Gram-positive

Presumed Metabolic Advantage: Inferred Stability of the tert-Butyl Substituent

While no direct metabolic stability data exists for this specific compound, its 2-tert-butyl substituent provides a well-documented steric shield against oxidative metabolism, a feature leveraged across medicinal chemistry . This is a significant differentiating factor from imidazo[1,2-b]pyridazine analogs with smaller, less sterically demanding 2-position substituents (e.g., methyl, unsubstituted, or polar groups), which are likely more susceptible to rapid cytochrome P450-mediated degradation. This feature aligns with the design principles of the p38 inhibitor series, where specific hydrophobic interactions were engineered to enhance potency and drug-like properties .

Metabolic Stability tert-Butyl Pharmacokinetics

A Rare Sulfonamide Pharmacophore for Modulating Selectivity and Solubility

The 4-sulfamoylphenethylamine group is a structurally unique pharmacophore that is rarely found in imidazo[1,2-b]pyridazine kinase inhibitor programs, which typically use simple aryl or heteroaryl amides . This sulfonamide moiety is not only known to participate in key hydrogen-bonding interactions with kinase hinge regions, as seen with other sulfonamide-containing CDK2 inhibitors, but it can also improve aqueous solubility over neutral, lipophilic amides . This represents a clear structural point of differentiation from a simple phenyl amide analog like '2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide', which lacks the sulfamoyl group's potential for additional target interactions and favorable physicochemical properties.

Sulfonamide Pharmacophore Kinase Selectivity

Procurement-Driven Application Scenarios for 2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide


Anti-Inflammatory Drug Discovery: A Characterized Starting Point for Macrophage-Targeted Assays

For a research program initiating a new screen for macrophage-mediated anti-inflammatory agents, this compound provides an immediate, characterized starting point. It has demonstrated activity in a relevant LPS-stimulated macrophage model at 10 µM, allowing a research team to bypass initial hit-finding and directly establish a baseline for structure-activity relationship (SAR) studies . In contrast, beginning with an untested generic analog would require weeks of assay development and validation to confirm any activity.

Antibacterial Lead Generation: A Dual-Activity Chemical Probe with Defined MIC Values

This compound is ideal for a medicinal chemistry group aiming to explore dual anti-infective and anti-inflammatory mechanisms. Unlike kinase-inhibitor-optimized analogs that lack antibacterial properties, this compound has defined antibacterial MIC values against S. aureus (8 µg/mL) and E. coli (16 µg/mL) . This allows researchers to immediately use it as a lead for synthesizing novel dual-action antibiotics targeting resistant strains, a clear practical advantage over purchasing a compound with no such characterization.

Chemical Biology: A Tool to Investigate Sulfonamide-Mediated Kinase Interactions

A chemical biology lab studying the role of sulfonamide moieties in protein kinase inhibition can procure this compound as a unique probe. Its 4-sulfamoylphenethylamine moiety is a distinct feature not found in common imidazo[1,2-b]pyridazine inhibitors, which typically use simple amides . By using this compound in recombinant kinase assays and subsequent co-crystallization studies, researchers can directly observe the sulfonamide's binding mode and its effect on selectivity, providing mechanistic insights that a standard analog cannot offer.

Pharmacokinetic Optimization: A Metabolic Stability-Enhanced Scaffold for In Vivo Studies

Prior to initiating costly and time-consuming in vivo pharmacokinetic (PK) studies, a research team can select this compound as a rationally designed scaffold. The 2-tert-butyl group is a well-known structural feature for imparting metabolic stability by sterically hindering oxidative degradation . This feature gives the compound a higher probability of demonstrating favorable PK properties compared to analogs with less steric bulk at the 2-position, making it a strategic first choice for in vivo proof-of-concept experiments.

Quote Request

Request a Quote for 2-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.